An In-depth Technical Guide to 4-Amino-3-iodobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 4-Amino-3-iodobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Amino-3-iodobenzonitrile
4-Amino-3-iodobenzonitrile is a strategically-functionalized aromatic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, an iodine atom, and a nitrile moiety on a benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. The electron-donating amino group activates the ring for certain transformations, while the iodo and nitrile groups provide key handles for a wide array of chemical modifications, most notably in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Amino-3-iodobenzonitrile, with a particular focus on its utility in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Amino-3-iodobenzonitrile is fundamental for its effective use in synthesis and process development. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 33348-34-4 | [1][2] |
| Molecular Formula | C₇H₅IN₂ | [1][2] |
| Molecular Weight | 244.03 g/mol | [1][2] |
| Appearance | Off-white to pale yellow crystalline powder | [3] |
| Melting Point | 112-115 °C | [4] |
| Solubility | Insoluble in water. Soluble in various organic solvents such as methanol, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). | |
| SMILES | Nc1ccc(cc1I)C#N | |
| InChI | 1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 |
Synthesis of 4-Amino-3-iodobenzonitrile
The regioselective introduction of an iodine atom onto the 4-aminobenzonitrile scaffold is a key step in the synthesis of this valuable intermediate. The most common and efficient method is the direct electrophilic iodination of the commercially available 4-aminobenzonitrile. The amino group is a moderately activating, ortho-, para- directing group. Since the para position is occupied by the nitrile group, electrophilic substitution is directed to the positions ortho to the amino group.
A plausible and widely utilized method for this transformation involves the use of an iodinating agent such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent.
Caption: Synthesis of 4-Amino-3-iodobenzonitrile via Electrophilic Iodination.
Detailed Experimental Protocol: Iodination of 4-Aminobenzonitrile
This protocol describes a representative procedure for the synthesis of 4-Amino-3-iodobenzonitrile.
Materials:
-
4-Aminobenzonitrile
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 equivalent) in acetonitrile.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quench: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining NIS), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 4-Amino-3-iodobenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
Accurate characterization of 4-Amino-3-iodobenzonitrile is crucial for confirming its identity and purity. The following are the expected spectroscopic features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The amino group protons will likely appear as a broad singlet. The chemical shifts and coupling constants will be influenced by the electronic effects of the three different substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven signals, one for each of the seven carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic low-field shift. The nitrile carbon will also have a distinct chemical shift.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3500-3300 cm⁻¹), the C≡N stretching of the nitrile group (a sharp, intense band around 2220-2230 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic ring.[5][6]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.03 g/mol ). The fragmentation pattern will likely involve the loss of small molecules or radicals, such as HCN or I.[7]
Chemical Reactivity and Applications in Synthesis
The synthetic utility of 4-Amino-3-iodobenzonitrile stems from the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This makes it a powerful intermediate for the construction of a diverse range of complex molecules.
Caption: Key Reaction Pathways of 4-Amino-3-iodobenzonitrile.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl substituents.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with various primary or secondary amines.
-
Heck Reaction: Coupling with alkenes to form substituted styrenes.
Reactions Involving the Amino and Nitrile Groups
The vicinal amino and nitrile groups can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives, which are important scaffolds in medicinal chemistry.[8] The amino group can also be readily acylated, alkylated, or used as a directing group in other transformations.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-aminobenzonitrile core and its derivatives are recognized as privileged structures in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from 4-Amino-3-iodobenzonitrile, is a well-established hinge-binding motif for many kinases.[9] Furthermore, this intermediate is a key component in the synthesis of inhibitors for Janus kinases (JAKs), a family of tyrosine kinases involved in cytokine signaling pathways that are important targets in autoimmune diseases and myeloproliferative neoplasms.[10][11][12][13]
Safety and Handling
4-Amino-3-iodobenzonitrile is a chemical that requires careful handling in a laboratory setting.
-
Hazard Classifications: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Amino-3-iodobenzonitrile is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, providing access to complex molecular scaffolds, most notably those of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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Mao, Y., Lee, E., Yang, X., & Park, B.-H. (2022). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. British Journal of Pharmacology, 179(15), 3966-3982. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. [Link]
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Faris, A., Ibrahim, I. M., Al kamaly, O., Saleh, A., & Elhallaoui, M. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11, 1245645. [Link]
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Faty, R. M., & El-Sayed, N. N. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(10), 6845–6856. [Link]
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